
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Preparation Methods
The synthesis of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methyl-2-nitrophenol, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran include:
4-Bromo-2-nitrophenol: Lacks the tetrahydropyran ring but shares the bromine and nitro groups.
4-Methyl-2-nitrophenol: Similar structure but without the bromine atom.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-(5-bromo-4-methyl-2-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H14BrNO4/c1-8-6-11(14(15)16)12(7-10(8)13)18-9-2-4-17-5-3-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
AXRQDVUAPXNXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


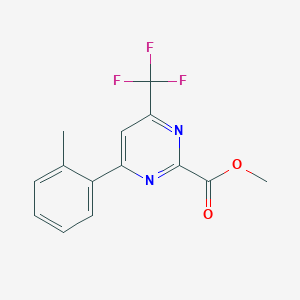

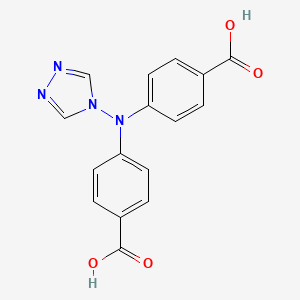

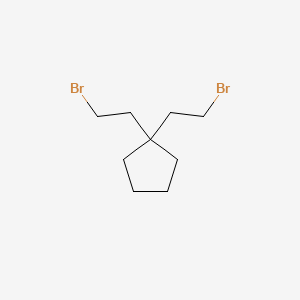
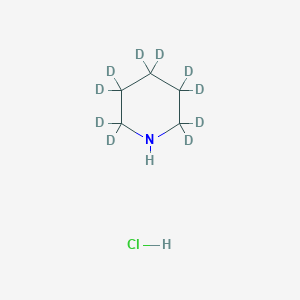
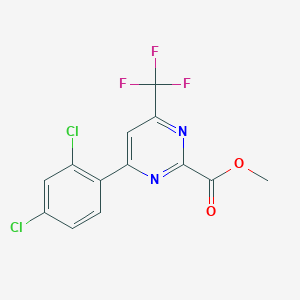

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
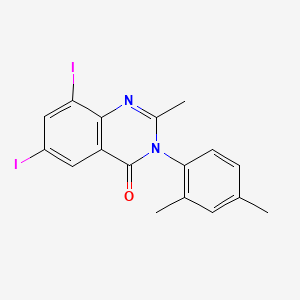
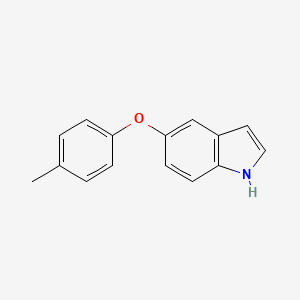
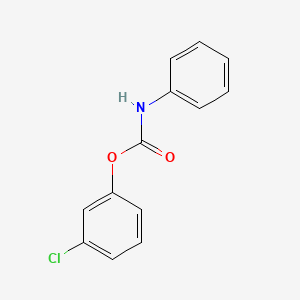
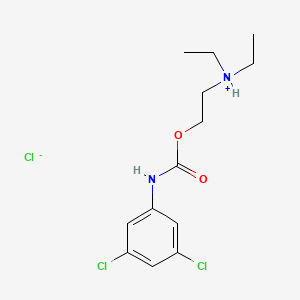
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
